molecular formula C17H13F3N2O2S B2843273 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide CAS No. 325854-83-9

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide

Cat. No.: B2843273
CAS No.: 325854-83-9
M. Wt: 366.36
InChI Key: RGBAWINZYQCYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a trifluoromethyl group at position 6 and an oxo group at position 3. The acetamide moiety is attached to the nitrogen of the benzothiazine ring, with a phenyl group as the terminal substituent. This structural framework confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl group and the sulfur atom in the thiazine ring .

Properties

IUPAC Name

2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)10-6-7-13-12(8-10)22-16(24)14(25-13)9-15(23)21-11-4-2-1-3-5-11/h1-8,14H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBAWINZYQCYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide is a member of the benzothiazine derivative family, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17F3N2O2SC_{19}H_{17}F_3N_2O_2S with a molecular weight of approximately 394.41 g/mol. The trifluoromethyl group and the benzothiazine core are critical for its chemical reactivity and potential pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that benzothiazine derivatives exhibit significant antitumor activity. In particular, compounds structurally similar to This compound have shown promising results against various cancer cell lines.

  • Cell Line Studies : The compound was evaluated in both 2D and 3D cell culture systems using human lung cancer cell lines such as A549, HCC827, and NCI-H358. The results indicated that it effectively inhibited cell proliferation with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions .
  • Mechanism of Action : The antitumor mechanism appears to involve binding to DNA within the minor groove, disrupting essential cellular processes such as replication and transcription. This binding specificity is crucial for its efficacy as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been tested for antimicrobial activity against various bacterial strains.

  • Testing Methods : Antimicrobial efficacy was assessed using broth microdilution methods against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The compound demonstrated significant antibacterial properties with lower MIC values compared to standard antibiotics .
  • Potential Applications : Given its antimicrobial activity, there is potential for developing this compound as a therapeutic agent for treating bacterial infections, particularly in cases where antibiotic resistance is prevalent.

Study 1: Antitumor Efficacy

A study conducted on newly synthesized derivatives including the target compound indicated a marked reduction in cell viability across several cancer types when treated with benzothiazine derivatives. The study highlighted the importance of structural modifications on biological activity and the potential for these compounds in clinical applications .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial spectrum of benzothiazine derivatives found that compounds similar to This compound exhibited potent activity against both E. coli and S. aureus, suggesting their utility in treating infections caused by these pathogens.

Summary of Findings

Biological ActivityObserved EffectsIC50 Values (μM)Target Organisms
AntitumorCell proliferation inhibitionA549: 6.26; HCC827: 20.46Lung cancer cell lines
AntimicrobialBacterial growth inhibitionNot specifiedS. aureus, E. coli

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in the substituents on the N-phenylacetamide group or modifications to the benzothiazine core. Below is a detailed comparison based on molecular properties, substituent effects, and pharmacological relevance.

Structural Analogs with Modified N-Phenyl Substituents

Key Observations:
  • The 4-nitrophenyl (4-NO₂) analog (C₁₇H₁₂F₃N₃O₄S) introduces strong electron-withdrawing effects, which may stabilize negative charges in biological environments .
  • Electron-Donating Groups (OBu):

    • The 2-butoxyphenyl analog (C₂₁H₂₁F₃N₂O₃S) shows increased lipophilicity (predicted boiling point: 597.4°C) due to the bulky butoxy group, suggesting improved membrane permeability .
  • Halogenated Derivatives (Cl):

    • The 3,5-dichlorophenyl analog (C₁₇H₁₁Cl₂F₃N₂O₂S) combines halogenated hydrophobicity with trifluoromethyl effects, likely enhancing receptor-binding affinity .

Benzothiazine vs. Benzoxazine Derivatives

Table 2: Comparison of Benzothiazine and Benzoxazine Core Structures

Property Benzothiazine Derivatives Benzoxazine Derivatives (e.g., Balcinrenone)
Core Structure Contains sulfur (S) in the thiazine ring Contains oxygen (O) in the oxazine ring
Electronic Effects Sulfur enhances polarizability and π-stacking Oxygen reduces electron density and metabolic stability
Pharmacological Relevance Common in antimicrobial and anticancer agents Used in cardiovascular therapies (e.g., balcinrenone)
Example Compound Target compound (C₁₇H₁₃F₃N₂O₂S) Balcinrenone (C₂₀H₁₈FN₃O₅)
Key References
Key Observations:
  • Sulfur vs. Oxygen: Benzothiazine derivatives (e.g., target compound) exhibit greater metabolic stability due to sulfur’s resistance to oxidative degradation compared to benzoxazines . Benzoxazines like balcinrenone (C₂₀H₁₈FN₃O₅) are tailored for high-affinity binding to mineralocorticoid receptors, leveraging oxygen’s hydrogen-bonding capacity .

Preparation Methods

Preparation of 2-Amino-3-chloro-6-trifluoromethylbenzenethiol

The synthesis begins with brominative cyclization of 2-chloro-5-trifluoromethylphenylthiourea to yield 2-amino-4-chloro-7-trifluoromethylbenzothiazole. Hydrolytic cleavage of this intermediate under alkaline conditions produces 2-amino-3-chloro-6-trifluoromethylbenzenethiol, a key precursor for benzothiazine formation.

Heterocyclization with β-Ketoesters

Reacting 2-amino-3-chloro-6-trifluoromethylbenzenethiol with ethyl acetoacetate in dimethyl sulfoxide (DMSO) at reflux (120°C, 25 minutes) induces cyclocondensation. The reaction proceeds via intramolecular nucleophilic attack, eliminating water and forming the 1,4-benzothiazine core. Subsequent N-acetylation with phenylacetyl chloride in pyridine introduces the N-phenylacetamide moiety, achieving an overall yield of 56–65%.

Critical Parameters

  • Solvent : DMSO enhances reaction kinetics by stabilizing transition states through polar interactions.
  • Temperature : Prolonged heating above 100°C risks decarboxylation of β-ketoesters, necessitating precise thermal control.

N-Alkylation and Ring Expansion Strategy

Saccharin-Based Precursor Activation

Sodium saccharin undergoes N-alkylation with methyl iodide in anhydrous tetrahydrofuran (THF), forming methyl 1,2-benzisothiazole-3-acetate 1,1-dioxide. Ring expansion via sodium methoxide generates the 1,2-benzothiazine-3-carboxylate framework, which is subsequently functionalized at the N-2 position.

Multi-Step Synthesis from Phenylthiourea Derivatives

Brominative Cyclization

2-Chloro-5-trifluoromethylaniline reacts with thiocyanogen to form 2-chloro-5-trifluoromethylphenylthiourea. Bromine-mediated cyclization in acetic acid yields 2-amino-4-chloro-7-trifluoromethylbenzothiazole, which is hydrolyzed to the corresponding thiophenol.

Acetylation and Cyclization

The thiophenol intermediate is acylated with chloroacetyl chloride, followed by condensation with ethyl glyoxylate in refluxing toluene. This one-pot procedure achieves 60% yield, with the trifluoromethyl group enhancing electrophilic aromatic substitution kinetics.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Reaction Time Key Advantage
Cyclocondensation 2-Aminobenzenethiol, β-ketoester 56–65 25 min Regioselective, minimal byproducts
N-Alkylation Saccharin derivatives 72–78 30 min Scalable, microwave-compatible
Multi-Step Synthesis Phenylthiourea, chloroacetyl chloride 60 6 hours High purity, structural flexibility

Mechanistic Insights and Optimization

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., DMSO, DMF) accelerate heterocyclization by stabilizing zwitterionic intermediates. Non-polar solvents like toluene favor diketone activation but require higher temperatures (≥110°C).

Role of Trifluoromethyl Group

The electron-withdrawing trifluoromethyl substituent directs electrophilic substitution to the para position, ensuring regioselectivity during benzothiazine formation. Additionally, its lipophilic nature enhances membrane permeability in pharmacological assays.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide that influence its biological activity?

  • Answer : The compound’s core structure includes a benzothiazine ring with a trifluoromethyl group at position 6, a 3-oxo group, and an N-phenylacetamide side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving membrane permeability, while the acetamide moiety may facilitate hydrogen bonding with biological targets. These features are critical for interactions with enzymes or receptors, as seen in related benzothiazine derivatives with antimicrobial and anticancer activities .

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

  • Answer : Synthesis typically involves multi-step reactions:

Step 1 : Formation of the benzothiazine core via cyclization of thiourea derivatives or coupling reactions.

Step 2 : Introduction of the trifluoromethyl group using trifluoromethylation reagents (e.g., CF₃I or CF₃Cu).

Step 3 : Acetamide side-chain attachment via nucleophilic acyl substitution or amide coupling.
Intermediates are characterized using Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment. For example, and highlight the use of NMR to verify intermediate structures .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • Answer :

  • ¹H/¹³C NMR : To identify proton environments and carbon frameworks (e.g., distinguishing aromatic vs. aliphatic regions).
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To detect functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the 3-oxo group).
    and emphasize NMR and MS as standard validation tools .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

  • Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) predict reaction pathways, transition states, and thermodynamic stability of intermediates. For example, describes ICReDD’s approach using reaction path searches to optimize conditions (e.g., solvent polarity, temperature) and reduce experimental trial-and-error. Computational modeling can also predict regioselectivity during trifluoromethylation or cyclization steps .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent systems). Methodological solutions include:

  • Standardized Assay Protocols : Use of identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Meta-Analysis : Statistical aggregation of data from multiple studies to identify trends.
  • Mechanistic Studies : Target-specific assays (e.g., kinase inhibition profiling) to clarify off-target effects. highlights discrepancies in enzyme modulation studies due to assay variability .

Q. What in-silico and in-vitro models are used to study its pharmacokinetics?

  • Answer :

  • In-Silico :
  • ADMET Predictors : Tools like SwissADME or pkCSM estimate absorption, distribution, and CYP450 metabolism.
  • Molecular Dynamics (MD) Simulations : To assess binding stability with plasma proteins (e.g., albumin).
  • In-Vitro :
  • Caco-2 Cell Monolayers : For intestinal permeability studies.
  • Microsomal Stability Assays : To evaluate hepatic clearance.
    notes the importance of combining these models to prioritize compounds for in-vivo testing .

Methodological Notes

  • Experimental Design : Use factorial design (e.g., Response Surface Methodology) to optimize reaction parameters ( ).
  • Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.